N-(3-methoxypropyl)-3-nitrobenzamide
Description
N-(3-Methoxypropyl)-3-nitrobenzamide (CAS: 349091-55-0) is a nitro-substituted benzamide derivative characterized by a 3-methoxypropylamine group attached to the benzamide core. Its molecular structure combines a nitro group at the meta position of the benzene ring with a methoxypropyl chain, conferring moderate lipophilicity and stability.
The compound’s applications are inferred from structurally similar benzamide derivatives listed in pesticide catalogs (), though its specific use remains less documented.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-17-7-3-6-12-11(14)9-4-2-5-10(8-9)13(15)16/h2,4-5,8H,3,6-7H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDRPLGJTQBPSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-3-nitrobenzamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: The compound serves as a probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: The compound is utilized in the production of coatings, resins, and other industrial materials due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(3-methoxypropyl)-3-nitrobenzamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Implications
- Synthetic Flexibility : Carbodiimide-mediated coupling (as in ) is a versatile method for synthesizing nitrobenzamides, though purification challenges may arise with bulkier amine substituents .
- Agrochemical Potential: The methoxypropyl chain’s balance of lipophilicity and polarity suggests utility in systemic pesticides, where membrane penetration and transport are critical .
- Positional Isomerism : Para-nitro derivatives may exhibit higher thermal stability due to symmetric charge distribution, whereas meta-nitro isomers could offer better regioselectivity in reactions .
Biological Activity
N-(3-methoxypropyl)-3-nitrobenzamide is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a nitro group attached to a benzamide structure, which may contribute to its biological activity. The presence of the methoxypropyl group enhances its solubility and bioavailability, making it a candidate for various pharmacological applications.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains, including multidrug-resistant (MDR) Staphylococcus aureus and Enterococcus species. The minimal inhibitory concentrations (MICs) for these bacteria suggest potent antibacterial effects, with values often below 0.25 μg/mL for the most sensitive strains.
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it may inhibit the growth of cancer cell lines through mechanisms involving the modulation of cellular pathways and induction of apoptosis. The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, potentially disrupting cancer cell proliferation.
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication and repair, such as DNA gyrase and topoisomerase IV. This inhibition leads to the disruption of bacterial cell division and survival .
- Reactive Intermediate Formation : The bioreduction of the nitro group can produce reactive species that can damage cellular macromolecules, including DNA, thereby contributing to its anticancer activity .
Case Studies
-
Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound displayed low nanomolar IC50 values against bacterial topoisomerases, confirming its potential as a dual-targeting antibacterial agent . -
Cytotoxicity in Cancer Cells
In vitro studies on various cancer cell lines demonstrated that this compound could induce apoptosis and inhibit cell proliferation significantly. The compound's mechanism was linked to oxidative stress and DNA damage pathways, highlighting its potential as an anticancer therapeutic agent.
Data Table: Biological Activity Overview
| Activity Type | Target Organisms/Cells | Observed Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | MDR Staphylococcus aureus | Inhibition of growth | < 0.25 μg/mL |
| Antimicrobial | Enterococcus faecalis | Inhibition of growth | < 0.125 μg/mL |
| Anticancer | Various cancer cell lines | Induction of apoptosis | IC50 values < 10 μM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
